1-Benzyl-2,3-azetidinedione
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Overview
Description
1-Benzyl-2,3-azetidinedione is a chemical compound with the molecular formula C10H9NO2. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
1-Benzyl-2,3-azetidinedione can be synthesized through various methods. One common synthetic route involves the high-pressure lactamization of an isoxazolidine precursor using carbon monoxide and lead(II) acetate in the presence of palladium acetate and triphenylphosphine . Another method involves the construction of the β-lactam ring from readily available methyl 2-(benzylamino)methyl-3-hydroxybutanoate . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Chemical Reactions Analysis
1-Benzyl-2,3-azetidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include various substituted azetidinediones and their derivatives .
Scientific Research Applications
1-Benzyl-2,3-azetidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-azetidinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to a range of biological effects .
Comparison with Similar Compounds
1-Benzyl-2,3-azetidinedione can be compared with other similar compounds, such as:
Azetidine: A simpler four-membered nitrogen-containing ring compound.
Aziridine: A three-membered nitrogen-containing ring compound with higher ring strain and reactivity.
1-Benzyl-3-hydroxyazetidine: A structurally similar compound with a hydroxyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
75986-07-1 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-benzylazetidine-2,3-dione |
InChI |
InChI=1S/C10H9NO2/c12-9-7-11(10(9)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
HBWNSGWWMJJECM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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